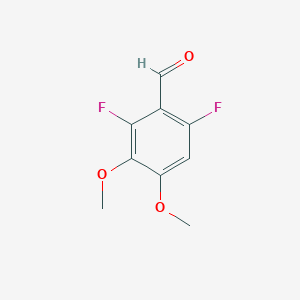

2,6-Difluoro-3,4-dimethoxybenzaldehyde

Description

2,6-Difluoro-3,4-dimethoxybenzaldehyde (C₉H₈F₂O₃) is a fluorinated aromatic aldehyde featuring two fluorine atoms at the 2- and 6-positions and methoxy groups at the 3- and 4-positions on the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzimidazoles . Its unique substitution pattern confers distinct electronic and steric properties, influencing reactivity in condensation and cyclization reactions.

Properties

IUPAC Name |

2,6-difluoro-3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-7-3-6(10)5(4-12)8(11)9(7)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOBXTADCGSCLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3,4-dimethoxybenzaldehyde typically involves the introduction of fluorine and methoxy groups onto a benzaldehyde precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 2,6-Difluoro-3,4-dimethoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3,4-dimethoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: 2,6-Difluoro-3,4-dimethoxybenzoic acid.

Reduction: 2,6-Difluoro-3,4-dimethoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 2,6-difluoro-3,4-dimethoxybenzaldehyde as a precursor for synthesizing compounds with antitumor properties. For instance, derivatives of this compound have been investigated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. In an experimental setup, compounds derived from dimethoxybenzene exhibited significant inhibition ratios, demonstrating that modifications on the benzene ring can enhance biological activity (see Table 1) .

| Compound | Inhibition Ratio at 0.1 μmol/L | IC50 (nmol/L) |

|---|---|---|

| 2,6-Difluoro-3,4-dimethoxybenzaldehyde Derivative | 75% | 14 |

| Dichloro Substituted Analog | Not tested | 14 |

Mechanism of Action

The mechanism by which these compounds exert their effects often involves interaction with specific protein targets. Understanding these interactions through in vitro assays helps elucidate their therapeutic potential and side effects .

Synthetic Applications

Building Block for Organic Synthesis

2,6-Difluoro-3,4-dimethoxybenzaldehyde serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for various reactions such as nucleophilic addition and condensation reactions. This versatility is crucial for developing new pharmaceuticals and agrochemicals .

Synthesis of Fluorinated Compounds

The presence of fluorine atoms in the structure can enhance the lipophilicity and metabolic stability of the resulting compounds. This property is particularly valuable in drug design where increased bioavailability is desired .

Material Science

Polymer Chemistry

In material science, compounds like 2,6-difluoro-3,4-dimethoxybenzaldehyde are utilized to synthesize polymers with specific properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength due to its rigid structure and the presence of fluorine atoms .

Case Study 1: FGFR Inhibitors

A series of FGFR inhibitors were synthesized using derivatives of 2,6-difluoro-3,4-dimethoxybenzaldehyde. The study demonstrated that structural modifications could significantly enhance inhibitory activity against FGFR1, leading to promising candidates for cancer therapy .

Case Study 2: Material Properties Enhancement

Research into polymer composites incorporating 2,6-difluoro-3,4-dimethoxybenzaldehyde revealed improvements in both thermal and mechanical properties compared to traditional materials. The fluorinated structure contributed to reduced flammability and increased durability under stress .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3,4-dimethoxybenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards specific biological targets. The methoxy groups may influence its solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 2,6-Difluoro-3,4-dimethoxybenzaldehyde with key analogs:

Key Observations:

- Substituent Effects : Fluorine and methoxy groups in 2,6-Difluoro-3,4-dimethoxybenzaldehyde create a sterically hindered and electron-deficient aromatic ring, favoring electrophilic substitution at the para position relative to the aldehyde group. In contrast, o-Nitro-3,4-dimethoxybenzaldehyde (with a nitro group) exhibits stronger electron-withdrawing effects, directing reactions to meta positions .

- Functional Group Reactivity : The aldehyde group enables condensation reactions (e.g., with diamines to form benzimidazoles ), whereas carboxylic acid derivatives like 3,4-Difluorobenzoic acid are better suited for amidation or esterification .

- Positional Isomerism : 2,6-Difluoro-3,5-dimethoxyaniline shares fluorine and methoxy substituents but replaces the aldehyde with an amine, drastically altering its nucleophilicity and applications in agrochemicals.

Comparative Physicochemical Data

Biological Activity

2,6-Difluoro-3,4-dimethoxybenzaldehyde is a synthetic compound with notable biological activity due to its unique chemical structure, which includes both fluorine and methoxy groups. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

2,6-Difluoro-3,4-dimethoxybenzaldehyde is characterized by the following molecular formula:

- Molecular Formula : C10H10F2O3

- Molecular Weight : 225.18 g/mol

The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, while the methoxy groups improve its solubility profile.

The biological activity of 2,6-Difluoro-3,4-dimethoxybenzaldehyde primarily involves its interaction with specific enzymes and receptors. The compound has been identified to influence various biochemical pathways through the following mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for aldehyde dehydrogenases (ALDHs), which are overexpressed in several cancer types. This inhibition can lead to reduced tumor cell proliferation .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Biological Activity Data

Recent studies have highlighted the biological activity of 2,6-Difluoro-3,4-dimethoxybenzaldehyde through various assays:

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that 2,6-Difluoro-3,4-dimethoxybenzaldehyde significantly inhibits the growth of prostate cancer cells by targeting ALDH isoforms. This suggests potential for development into a therapeutic agent for cancer treatment.

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. The results indicated that it possesses substantial antibacterial activity with inhibition zones comparable to existing antibiotics, suggesting its potential role in treating infections caused by resistant bacteria .

Synthesis and Applications

The synthesis of 2,6-Difluoro-3,4-dimethoxybenzaldehyde involves standard organic reactions such as oxidation and substitution processes. Its applications extend beyond research into potential therapeutic uses in pharmaceuticals and agrochemicals due to its unique properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.